![molecular formula C10H6ClNO2 B1357276 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde CAS No. 869496-60-6](/img/structure/B1357276.png)
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde
Overview
Description
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is an off-white amorphous powder . It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.62 .
Molecular Structure Analysis
The molecule of the title compound, C10H6NO2, shows normal values for all bond lengths and angles . The dihedral angle between the mean plane of the isoxazole fragment and the benzene ring is 6.81 (2) .Physical And Chemical Properties Analysis
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is an off-white amorphous powder . It has a melting point of 86-92 °C . The storage temperature is recommended to be at 0-8 °C .Scientific Research Applications
Synthesis of Bioactive Compounds
The use of 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde in the synthesis of various bioactive compounds has been explored. For instance, derivatives of 3-aryl-5-(3′-bromo/chlorophenyl)isoxazoles have been synthesized and investigated for their antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004). Another study reports the synthesis of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases, highlighting their potential as metal-free organic fluorescent and semiconductor materials due to their high fluorescence quantum yield and other photophysical properties (Sravanthi & Manju, 2015).
Antitubercular Activity
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone derivatives have been synthesized and characterized, demonstrating moderate bioactivity against Mycobacterium tuberculosis strains, both sensitive and resistant, indicating their potential in antitubercular applications (Carrasco et al., 2021).
Antimicrobial Activity
In the realm of antimicrobial applications, isoxazole derivatives have been synthesized and screened for their in-vitro biological assay, showing promising antibacterial and antifungal activity against various bacterial strains and fungi (Dhaduk & Joshi, 2022). Another study synthesizes N′-Heteroarylidene-1-adamantylcarbohydrazides and their oxadiazoline analogues, which also display significant antimicrobial activity against a panel of bacteria and the pathogenic fungus Candida albicans (El-Emam et al., 2012).
Crystal Structures and Molecular Interactions
The crystal structures of various compounds derived from 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde, such as 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, have been determined, providing insights into the molecular geometry and interactions, which are essential for understanding their biological and chemical properties (Xu & Shi, 2011).
Safety And Hazards
properties
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCHLLPQCIJQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587413 | |
Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde | |
CAS RN |
869496-60-6 | |
Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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